(S)-3-(4-Bromophenyl)pyrrolidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

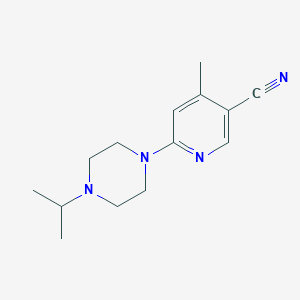

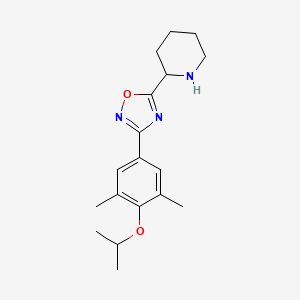

(S)-3-(4-Bromophenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (S)-3-(4-Bromphenyl)pyrrolidinhydrochlorid erfolgt typischerweise durch Reaktion von (S)-3-(4-Bromphenyl)pyrrolidin mit Salzsäure. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, um die Reaktion zu erleichtern. Der Prozess kann auch Reinigungsschritte wie Umkristallisation beinhalten, um das Endprodukt in reiner Form zu erhalten.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion von (S)-3-(4-Bromphenyl)pyrrolidinhydrochlorid eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor umfassen. Der Prozess kann für höhere Ausbeuten und Reinheit optimiert werden und zusätzliche Schritte wie Destillation oder Chromatographie zur Reinigung umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(S)-3-(4-Bromphenyl)pyrrolidinhydrochlorid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Sie kann reduziert werden, um entsprechende reduzierte Produkte zu bilden.

Substitution: Das Bromatom in der Bromphenylgruppe kann durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen können je nach gewünschtem Produkt variieren, beinhalten aber typischerweise kontrollierte Temperaturen und die Verwendung geeigneter Lösungsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation Oxide ergeben, die Reduktion reduzierte Formen der Verbindung und die Substitution Derivate mit unterschiedlichen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

(S)-3-(4-Bromphenyl)pyrrolidinhydrochlorid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wird in Studien zur Enzyminhibition und Rezeptorbindung eingesetzt.

Industrie: Die Verbindung wird bei der Herstellung verschiedener chemischer Produkte und Zwischenprodukte verwendet.

Wirkmechanismus

Der Wirkmechanismus von (S)-3-(4-Bromphenyl)pyrrolidinhydrochlorid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Bromphenylgruppe kann eine Schlüsselrolle bei der Bindung an diese Zielstrukturen spielen, während der Pyrrolidinring die Gesamtkonformation und Aktivität der Verbindung beeinflussen kann. Die genauen beteiligten Wege können je nach spezifischer Anwendung und Zielstruktur variieren.

Wirkmechanismus

The mechanism of action of (S)-3-(4-Bromophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may play a key role in binding to these targets, while the pyrrolidine ring may influence the overall conformation and activity of the compound. The exact pathways involved may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einige Verbindungen, die (S)-3-(4-Bromphenyl)pyrrolidinhydrochlorid ähneln, sind:

1-(4-Bromphenyl)pyrrolidin: Eine Verbindung mit einer ähnlichen Struktur, aber ohne die Hydrochloridgruppe.

4-Bromphenyl-4-brombenzoat: Eine Verbindung mit einer Bromphenylgruppe, aber verschiedenen funktionellen Gruppen.

Einzigartigkeit

(S)-3-(4-Bromphenyl)pyrrolidinhydrochlorid ist aufgrund seiner spezifischen Kombination aus Bromphenylgruppe und Pyrrolidinring einzigartig, die ihm besondere chemische Eigenschaften und potentielle Anwendungen verleiht. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und sein breites Anwendungsspektrum in der wissenschaftlichen Forschung unterstreichen seine Einzigartigkeit.

Eigenschaften

Molekularformel |

C10H13BrClN |

|---|---|

Molekulargewicht |

262.57 g/mol |

IUPAC-Name |

(3S)-3-(4-bromophenyl)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C10H12BrN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H/t9-;/m1./s1 |

InChI-Schlüssel |

ILDBWPNFCRWOGV-SBSPUUFOSA-N |

Isomerische SMILES |

C1CNC[C@@H]1C2=CC=C(C=C2)Br.Cl |

Kanonische SMILES |

C1CNCC1C2=CC=C(C=C2)Br.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid](/img/structure/B11790601.png)

![3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B11790624.png)

![3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B11790644.png)